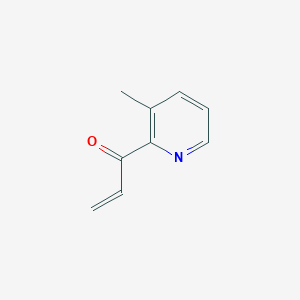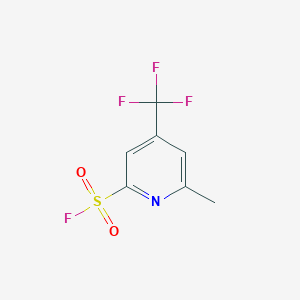
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is a chemical compound with the molecular formula C7H5F4NO2S. It is known for its unique structural features, including a trifluoromethyl group and a sulfonyl fluoride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield sulfonamide or sulfonate ester derivatives .
Applications De Recherche Scientifique
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone
- 4-Methyl-5-thiazoleethanol
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride is unique due to the presence of both a trifluoromethyl group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H5F4NO2S |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3 |
Clé InChI |
SEQHOAPFZQMFAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


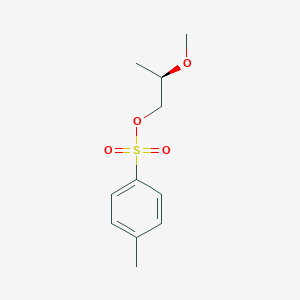
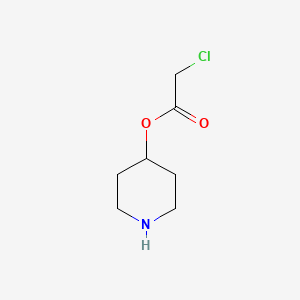
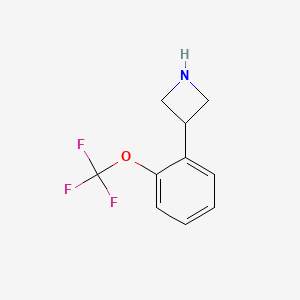
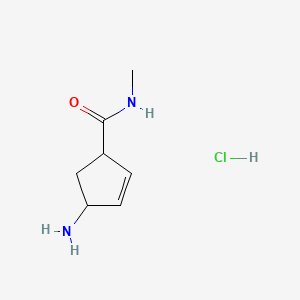
![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)

![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
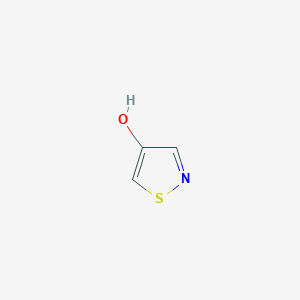
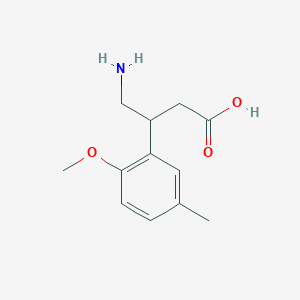
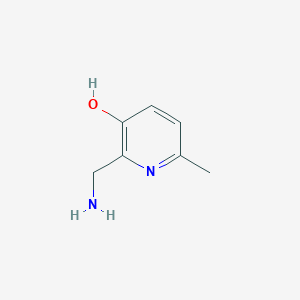
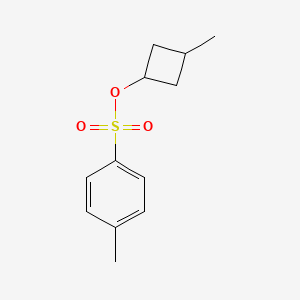
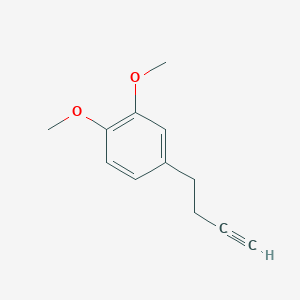
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
